Triethyl phosphonoacetate-13C2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-diethoxyphosphorylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3/i7+1,8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUBFICZYGKNTD-BFGUONQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[13C](=O)[13CH2]P(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448099 | |
| Record name | Triethyl phosphonoacetate-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100940-60-1 | |
| Record name | Triethyl phosphonoacetate-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethyl phosphonoacetate-13C2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Isotopic Enrichment of Triethyl Phosphonoacetate 13c2
Methodologies for ¹³C-Labeling at Specific Carbon Positions
The synthesis of Triethyl phosphonoacetate-¹³C₂ necessitates the strategic incorporation of ¹³C atoms into the molecule's backbone. This is typically achieved by adapting established synthetic routes to accommodate isotopically enriched starting materials.
Adaption of Existing Synthetic Procedures for Isotopic Incorporation
The most common and direct route to unlabeled triethyl phosphonoacetate is the Michaelis-Arbuzov reaction between triethyl phosphite (B83602) and an ethyl haloacetate. For the synthesis of the ¹³C₂-labeled analogue, this fundamental reaction is adapted to utilize a ¹³C₂-labeled ethyl haloacetate. researchgate.netlookchem.com The core of the synthetic challenge lies not in altering the reaction mechanism itself, but in the efficient and high-yielding preparation of the isotopically labeled precursor.
Precursor Selection for ¹³C-Enrichment
The choice of the ¹³C-enriched starting material is paramount to the success and cost-effectiveness of the synthesis. The label must be introduced via a commercially available or readily synthesizable precursor.
A primary and widely employed precursor for the synthesis of Triethyl phosphonoacetate-¹³C₂ is ethyl bromoacetate-¹³C₂. lookchem.com This key intermediate is prepared from ¹³C₂-labeled acetic acid. The synthesis involves the esterification of [1,2-¹³C₂]acetic acid to produce ethyl acetate-1,2-¹³C₂, followed by bromination to yield ethyl bromoacetate-¹³C₂. lookchem.comisotope.com This labeled bromoacetate (B1195939) then undergoes the Michaelis-Arbuzov reaction with triethyl phosphite to afford the desired Triethyl phosphonoacetate-¹³C₂. lookchem.com
Alternatively, ethyl 2-[¹³C]-2-bromoacetate can be synthesized from acetic acid-¹³C and ethanol. chemsrc.com
Table 1: Key Precursors for the Synthesis of Triethyl phosphonoacetate-¹³C₂
| Precursor Name | CAS Number (Labeled) | Role in Synthesis |
|---|---|---|
| Ethyl bromoacetate (1,2-¹³C₂, 99%) | 61898-49-5 | Direct precursor in the Michaelis-Arbuzov reaction. lookchem.comisotope.com |
| [1,2-¹³C₂]acetic acid | 16651-47-1 | Starting material for the synthesis of ethyl bromoacetate-¹³C₂. lookchem.com |
While ethyl bromoacetate-¹³C₂ is a common choice, other labeled building blocks can be considered depending on the desired labeling pattern and synthetic strategy. For instance, if only the carbonyl carbon were to be labeled (Triethyl phosphonoacetate-1-¹³C), [¹³C]carbon dioxide could be utilized in a Grignard reaction with a suitable methyl magnesium halide to produce [1-¹³C]acetic acid, which would then be carried through the esterification and bromination sequence. rsc.org For the specific synthesis of the ¹³C₂ variant, however, precursors containing adjacent ¹³C atoms are essential.
Reaction Conditions and Optimization for Labeling Efficiency
Ensuring high yields and minimizing isotopic dilution are critical in the synthesis of isotopically labeled compounds. Reaction conditions are therefore carefully controlled and optimized.
Microwave-Assisted Synthesis Protocols
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Often hours | Typically minutes mdpi.comnih.gov |
| Yields | Variable, can be lower | Generally higher mdpi.com |
| Selectivity | Can be lower | Often enhanced rsc.org |
| Energy Efficiency | Lower | Higher mdpi.com |
Compound Information
Table 3: List of Mentioned Compounds
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| Triethyl phosphonoacetate-¹³C₂ | 100940-60-1 | C₆[¹³C]₂H₁₇O₅P guidechem.com |
| Ethyl bromoacetate-¹³C₂ | 61898-49-5 | C₂[¹³C]₂H₅BrO₂ isotope.com |
| [1,2-¹³C₂]acetic acid | 16651-47-1 | [¹³C]₂H₄O₂ lookchem.com |
| Triethyl phosphite | 122-52-1 | C₆H₁₅O₃P |
| Ethyl acetate-1,2-¹³C₂ | 58735-82-3 | C₂[¹³C]₂H₈O₂ chemsrc.com |
| Ethyl 2-[¹³C]-2-bromoacetate | 85539-84-0 | C₃[¹³C]H₆BrO₂ sigmaaldrich.com |
| Acetic acid-¹³C | 1563-80-0 | [¹³C]H₄O₂ chemsrc.com |
Yield Optimization in ¹³C-Labeled Phosphonate (B1237965) Preparation
The preparation of ¹³C-labeled phosphonates, and the subsequent products derived from them, often involves classic organic reactions where yield optimization is critical, especially given the high cost of isotopically enriched starting materials. The Horner-Wadsworth-Emmons (HWE) reaction and the Michaelis-Arbuzov reaction are central to the utility of Triethyl phosphonoacetate-13C2.
Research into the synthesis of complex molecules has provided insights into optimizing the yields of reactions involving this labeled reagent. For example, in the synthesis of a stable isotope-labeled drug candidate, LCQ908, the coupling of a deuterated ketone intermediate with [¹³C₂]Triethyl phosphonoacetate yielded the desired olefin product in a 64% yield. sci-hub.se This reaction involved deprotonating the phosphonate with sodium hydride in tetrahydrofuran (B95107) (THF) to form the reactive ylide, followed by the addition of the ketone. sci-hub.se
Optimization of related phosphonate reactions, such as the asymmetric Kabachnik-Fields reaction, highlights the sensitivity of these processes to reaction parameters. While not directly involving Triethyl phosphonoacetate, studies on this reaction show that catalyst choice and reaction time can dramatically affect outcomes, with optimal conditions for certain aldehydes and anilines leading to product yields as high as 90-92%. researchgate.net Such findings are instructive for maximizing efficiency in syntheses that do employ expensive labeled reagents like this compound.
Table 1: Examples of Reaction Yields in Syntheses Utilizing this compound
| Product | Key Reaction Step | Reagents | Yield | Reference |
|---|---|---|---|---|
| Olefin intermediate for LCQ908 | Horner-Wadsworth-Emmons | [¹³C₂]Triethyl phosphonoacetate, Sodium Hydride, THF | 64% | sci-hub.se |
| all-E-2,7-dimethylocta-2,4,6-triene-1,8-dial-¹³C₄ | Multi-step synthesis from phosphonate | [¹³C₂]Triethyl phosphonoacetate | 43-46% | researchgate.net |
| (all-E,3R,3′R)-zeaxanthin-¹³C₄ | Double Wittig Reaction | C₁₀-dialdehyde-¹³C₄, Phosphonium salt | 39% | researchgate.net |
Purification and Characterization of this compound
Following synthesis, rigorous purification and characterization are paramount to ensure the final labeled compound meets the stringent requirements for its intended use, particularly regarding chemical and isotopic purity.
Chromatographic Techniques for Isotopic Purity
Chromatography is an indispensable tool for the purification of isotopically labeled compounds, including products synthesized from this compound. These techniques are crucial for separating the desired labeled product from unreacted starting materials, byproducts, and any unlabeled contaminants.
High-Performance Liquid Chromatography (HPLC) is frequently employed for the purification of complex, non-volatile labeled molecules. In the synthesis of [²H₄, ¹³C₂]LCQ908, preparative HPLC was essential for separating the final cis and trans isomers of a hydrogenated intermediate, allowing for the isolation of the desired trans isomer before final hydrolysis. sci-hub.se Similarly, HPLC has been used to purify other complex labeled molecules to ensure high radiochemical and chemical purity. google.com The purification of synthetic ¹³C₂-retinyl acetate (B1210297), derived from ¹³C-labeled triethylphosphonoacetate, also utilized multiple rounds of HPLC to achieve the required purity for biological studies. nih.gov
Column chromatography over silica (B1680970) gel is another widely used method. It is effective for separating compounds based on polarity and is often the primary purification step after a synthetic reaction. For instance, the synthesis of a C₁₅-nitrile intermediate in the production of labeled spheroidene (B75920) involved purification by column chromatography. universiteitleiden.nl The purification of phosphonoglycans, which are complex phosphonate-containing exopolysaccharides, involves multiple steps including methanol (B129727) precipitation, ultrafiltration, and other chromatographic techniques. nih.govresearchgate.net
Table 2: Application of Chromatographic Techniques in the Purification of Labeled Phosphonates and Derivatives
| Technique | Application | Target Compound/Intermediate | Reference |
|---|---|---|---|
| Preparative HPLC | Separation of cis/trans isomers | Hydrogenated olefin intermediate for LCQ908 | sci-hub.se |
| HPLC | Final purification | ¹³C₂-Retinyl acetate | nih.gov |
| HPLC | Purification of radiolabeled compound | [Methyl ester-¹²C ³H]carfentanil | google.com |
| Column Chromatography | Purification of reaction intermediate | C₁₅-nitrile for spheroidene synthesis | universiteitleiden.nl |
| Reversed Phase HPLC | Purification of PFB esters | D₂/E₂-Isoprostanes | researchgate.net |
Verification of Isotopic Purity (e.g., 99 atom % ¹³C)
Confirming the isotopic enrichment of this compound and its derivatives is critical. The standard for high-quality labeled compounds is often an isotopic purity of 99 atom % ¹³C. sigmaaldrich.comsigmaaldrich.com This verification is primarily achieved through mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry (MS) is the most direct method for determining isotopic enrichment. High-resolution mass spectrometry (HRMS) is particularly powerful as it can distinguish between isotopologues with the same nominal mass but different exact masses, such as those containing ¹³C versus ²H isotopes. acs.org Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are routinely used. nih.govresearchgate.netcdnsciencepub.com In these methods, the relative intensities of the mass peaks corresponding to the unlabeled (M+0), single-labeled (M+1), and double-labeled (M+2) species are measured. For this compound, the presence of two ¹³C atoms results in a mass shift of M+2 compared to the unlabeled compound. sigmaaldrich.comsigmaaldrich.com By analyzing the isotopic distribution and correcting for the natural abundance of isotopes, the precise isotopic enrichment can be calculated. scilit.comalmacgroup.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy , specifically ¹³C NMR, provides complementary information. For a ¹³C-labeled compound, the signals in the ¹³C NMR spectrum are significantly enhanced, confirming the position of the labels within the molecule. nih.gov In the case of this compound, the ¹³C atoms are located at the carbonyl carbon and the adjacent methylene (B1212753) carbon. sigmaaldrich.com The coupling between these adjacent ¹³C nuclei (¹³C-¹³C coupling) provides unambiguous evidence of their incorporation from the original labeled starting material.
Table 3: Analytical Methods for Verification of Isotopic Purity | Analytical Method | Principle of Detection | Information Provided | Reference | | :--- | :--- | :--- | :--- | | High-Resolution Mass Spectrometry (HRMS) | Measures exact mass-to-charge ratio of ions. | Distinguishes between different isotopologues, allows for precise enrichment calculation. | acs.orgscilit.com | | Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds before MS analysis. | Determines isotopic ratios and enrichment in complex mixtures. nih.govresearchgate.net | | Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates non-volatile compounds before MS analysis. | Confirms molecular weight and isotopic pattern of labeled products. cdnsciencepub.comalmacgroup.com | | ¹³C Nuclear Magnetic Resonance (NMR) | Detects the ¹³C nucleus. | Confirms the position of ¹³C labels within the molecular structure and can show ¹³C-¹³C coupling. | nih.govacs.org |
Applications of Triethyl Phosphonoacetate 13c2 in Organic Synthesis
Horner-Wadsworth-Emmons (HWE) Reaction with 13C2-Labeled Reagent
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis, enabling the creation of alkenes from carbonyl compounds with high stereoselectivity. vulcanchem.comwikipedia.org The use of Triethyl phosphonoacetate-13C2 in this reaction has been instrumental in detailed mechanistic studies. sci-hub.boxresearchgate.netnih.gov The isotopic labels at the C1 and C2 positions of the acetate (B1210297) moiety allow for precise tracking of these carbon atoms throughout the reaction sequence. researchgate.netrsc.org
Mechanistic Studies of Olefination Reactions using 13C-Labeling
The introduction of 13C labels into the phosphonate (B1237965) reagent provides a clear spectroscopic handle, often through 13C NMR, to observe the transformation of the reactant and the formation of key intermediates. sci-hub.box This technique is particularly valuable for understanding the stepwise progression of the HWE reaction. nrochemistry.com
The initial step of the HWE reaction involves the deprotonation of the α-carbon of the phosphonate. wikipedia.orgnrochemistry.com Triethyl phosphonoacetate possesses an acidic proton that is readily abstracted by a base to form a phosphonate-stabilized carbanion. wikipedia.orgenamine.net The use of the 13C2-labeled reagent allows for the study of this carbanion's formation and stability.
The phosphonate carbanion, a potent nucleophile, then attacks the electrophilic carbon of a carbonyl compound, such as an aldehyde or ketone. vulcanchem.comnrochemistry.com This nucleophilic addition is a critical bond-forming step. Isotopic labeling helps to confirm the connectivity of the newly formed carbon-carbon bond.
Following the nucleophilic addition, a four-membered ring intermediate known as an oxaphosphetane is formed. vulcanchem.comnrochemistry.com This intermediate is often transient and its formation is considered the rate-determining step. nrochemistry.com The subsequent elimination of a phosphate (B84403) ester from the oxaphosphetane yields the final alkene product. The stereochemistry of this elimination process dictates the E/Z ratio of the resulting alkene. nrochemistry.com Studies using 13C-labeled reagents have contributed to understanding the factors that control the stereoselective decomposition of this intermediate. soton.ac.uk
Stereochemical Outcomes with this compound
A significant advantage of the HWE reaction is its ability to control the stereochemistry of the newly formed double bond. wikipedia.orgenamine.net The use of this compound has been pivotal in confirming and understanding these stereochemical outcomes.
The HWE reaction with Triethyl phosphonoacetate generally favors the formation of the (E)- or trans-alkene. wikipedia.orgnrochemistry.comenamine.net This high E-selectivity is a key feature of the reaction. vulcanchem.com Research has shown that the reaction of Triethyl phosphonoacetate with various aldehydes, under solvent-free conditions catalyzed by DBU and K2CO3, can yield (E)-α,β-unsaturated esters with high selectivity (often 99:1). rsc.org The thermodynamic stability of the intermediates leading to the (E)-product is often cited as the reason for this preference. rsc.org In the synthesis of complex molecules, such as all-trans-retinals, the use of 13C2-labeled Triethyl phosphonoacetate has been shown to introduce the labeled carbon atoms with complete selectivity for the all-trans-stereoisomer. soton.ac.uk
Table 1: HWE Reaction of Aldehydes with Triethyl phosphonoacetate
| Aldehyde | Catalyst System | E/Z Ratio | Reference |
| Various | DBU / K2CO3 | 99:1 | rsc.org |
This interactive table summarizes the high E-selectivity observed in the Horner-Wadsworth-Emmons reaction.
Synthetic Utility in Carbon Chain Elongation
This compound is a valuable two-carbon building block for the elongation of carbon chains. atlanchimpharma.com The Horner-Wadsworth-Emmons reaction provides a reliable method to introduce a labeled two-carbon unit (as an α,β-unsaturated ester) onto an existing molecular framework. This strategy is particularly useful in the synthesis of isotopically labeled natural products and other complex organic molecules where precise placement of labels is required for structural or metabolic studies. universiteitleiden.nl
Synthesis of Complex Bioactive Molecules and Natural Products
The unique properties of this compound make it an essential reagent in the synthesis of isotopically labeled bioactive molecules and natural products. The incorporated ¹³C labels allow for detailed structural and functional studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
Isotopic Labeling of Retinoids and Retinals for Biophysical Studies
A significant application of this compound is in the synthesis of isotopically labeled retinoids and retinals. nih.govresearchgate.net These labeled compounds are crucial for investigating the structure and function of rhodopsins, a class of light-sensitive proteins vital for vision and other biological processes. soton.ac.uknih.govresearchgate.net
The Horner-Wadsworth-Emmons reaction with ¹³C₂-labeled triethyl phosphonoacetate allows for the precise introduction of two adjacent ¹³C atoms into the polyene chain of retinal. researchgate.net For example, the reaction of β-ionone with [¹³C₂]-triethyl phosphonoacetate can introduce labels at the C10 and C11 positions of the retinal backbone. researchgate.net This specific labeling pattern is instrumental for detailed NMR studies aimed at understanding the conformational changes that occur during the photocycle of rhodopsin. researchgate.netsoton.ac.uk
The low natural abundance of ¹³C makes NMR studies of large biomolecules like rhodopsin challenging. soton.ac.uk Isotopic labeling with ¹³C significantly enhances the signal-to-noise ratio, but even then, signals can be weak. soton.ac.uk Dynamic Nuclear Polarization (DNP)-enhanced solid-state NMR is a powerful technique that dramatically increases the sensitivity of NMR experiments. soton.ac.ukpnas.org By using retinals labeled with ¹³C at specific positions, such as those synthesized using this compound, researchers can obtain high-resolution structural information about the retinal chromophore and its interactions within the protein binding pocket. nih.govpnas.orgpnas.org This approach has been successfully used to study the ground state and various photointermediates of channelrhodopsin-2 and other microbial rhodopsins, providing insights into their light-gated ion channel mechanisms at an atomic level. pnas.orgpnas.org
Other Synthetic Transformations Employing ¹³C₂-Labeled Phosphonoacetate
Beyond retinoid synthesis, ¹³C₂-labeled phosphonoacetate is employed in the synthesis of other isotopically labeled compounds for various research purposes. For instance, it has been used in the synthesis of labeled (glyco)sphingolipids, where the ¹³C labels facilitate the study of their metabolism and function. universiteitleiden.nl It has also been utilized in the preparation of stable isotope-labeled inhibitors of lipid synthesis for use in bio-analytical studies. sci-hub.se The versatility of the Horner-Wadsworth-Emmons reaction allows for the incorporation of the labeled two-carbon unit into a wide array of molecular architectures.
Intramolecular Heck-type Cyclizations and Isomerizations
The intramolecular Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that allows for the synthesis of a wide variety of carbocyclic and heterocyclic compounds. nsf.gov This reaction involves the coupling of an aryl or alkenyl halide with an alkene within the same molecule. nsf.gov The general mechanism proceeds via oxidative addition of the halide to a palladium(0) complex, followed by migratory insertion of the alkene into the newly formed palladium-carbon bond, and finally, β-hydride elimination to release the cyclized product and regenerate the palladium(0) catalyst. nsf.gov
The use of this compound in this context is primarily for mechanistic elucidation. By incorporating the phosphonate-containing tether with its 13C labels into the reacting substrate, chemists can precisely follow the fate of the carbon atoms during the cyclization and any subsequent isomerization processes. For instance, in complex cyclizations where multiple regio- and stereoisomeric products are possible, the 13C label can help to unambiguously determine the structure of the products and provide insights into the factors controlling the selectivity of the reaction. While specific studies detailing the use of this compound in intramolecular Heck reactions are not abundant in publicly available literature, the principle of using isotopically labeled substrates to probe reaction mechanisms is a well-established practice in physical organic chemistry. vedantu.com The development of dearomative Heck reactions further expands the utility of such labeled compounds in creating complex three-dimensional structures. sioc-journal.cn
Tsuji-Trost Type Reactions
The Tsuji-Trost reaction is another cornerstone of palladium-catalyzed organic synthesis, involving the reaction of a nucleophile with an allylic substrate that contains a suitable leaving group. wikipedia.org The reaction proceeds through a characteristic π-allyl palladium intermediate, which is then attacked by the nucleophile. wikipedia.orgorganic-chemistry.org This reaction is widely used for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. wikipedia.org
The anion of triethyl phosphonoacetate can act as a soft carbon nucleophile in Tsuji-Trost type reactions. The use of this compound in such a reaction would be invaluable for studying the regioselectivity of the nucleophilic attack on unsymmetrical π-allyl palladium complexes. The position of the 13C labels in the final product would unequivocally show which of the two allylic carbons was attacked by the phosphonate carbanion. This information is crucial for understanding the electronic and steric factors that govern the regioselectivity of the Tsuji-Trost reaction. organic-chemistry.org Furthermore, isotopic labeling can be a powerful tool for desymmetrization in asymmetric allylic alkylation reactions, providing insights into the enantioselective-determining step of the catalytic cycle. researchgate.net While direct literature examples of using this compound to study the Tsuji-Trost mechanism are sparse, the synthesis of various indole (B1671886) derivatives through a palladium-catalyzed Tsuji-Trost-type reaction with O and S soft nucleophiles has been reported, highlighting the versatility of this reaction. nih.gov
Intramolecular Aryne-Ene Reactions
The intramolecular aryne-ene reaction is a process that involves the generation of a highly reactive aryne intermediate, which then undergoes an ene reaction with a tethered "ene" component to form benzofused carbocyclic and heterocyclic systems. nih.gov This reaction is a powerful method for the rapid construction of complex molecular architectures.
In the context of an intramolecular aryne-ene reaction, a substrate would be designed to contain both an aryne precursor (such as a 2-(trimethylsilyl)aryl triflate) and an ene component derived from this compound. Upon generation of the aryne, the labeled ene component would participate in the cyclization. The 13C labels would serve as a spectroscopic handle to investigate the mechanism of the ene reaction, including the nature of the transition state and whether the reaction proceeds in a concerted or stepwise fashion. The precise location of the 13C atoms in the final product, determined by 13C NMR spectroscopy, would provide definitive evidence for the bond-forming and bond-breaking events that occur during the reaction. Mechanistic studies of aryne reactions often employ isotopic labeling to understand the complex rearrangements and reaction pathways. caltech.edu
Synthesis of Aldehydes
A significant application of this compound is in the synthesis of isotopically labeled aldehydes. This is typically achieved through a multi-step sequence that begins with a Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction involves the condensation of the phosphonate carbanion with an unlabeled aldehyde or ketone to form an α,β-unsaturated ester, with the 13C labels incorporated into the newly formed double bond and the ester carbonyl group. researchgate.netsoton.ac.uksoton.ac.uk
The resulting labeled α,β-unsaturated ester can then be selectively reduced. For example, reduction with a reagent such as lithium aluminum hydride (LiAlH4) will convert the ester into a labeled allylic alcohol. soton.ac.uksoton.ac.uk Subsequent oxidation of this alcohol, for instance using pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, yields the desired 13C-labeled α,β-unsaturated aldehyde. This synthetic strategy allows for the precise introduction of carbon-13 labels at specific positions in an aldehyde, which is highly valuable for producing internal standards for mass spectrometry-based assays or for use in metabolic studies to trace the fate of the aldehyde in biological systems. researchgate.net
Table 1: Synthesis of Labeled Intermediates using this compound
| Precursor Aldehyde/Ketone | Labeled Reagent | Reaction Type | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-(4-hydroxyphenyl)-cyclohexanone | [13C2]Triethyl phosphonoacetate | Horner-Wadsworth-Emmons | Labeled olefinic ester | 64% | sci-hub.se |
| 2-methyl-2-hepten-6-one | [1-13C]Triethyl phosphonoacetate | Horner-Wadsworth-Emmons | Ethyl [1-13C]3,7-dimethyl-2,6-octadienoate | 60.6% | researchgate.net |
| β-ionone | [1-13C]Triethyl phosphonoacetate | Horner-Wadsworth-Emmons | Labeled ethyl ester | 91% | soton.ac.uk |
| β-ionone | [13C2]Triethyl phosphonoacetate | Horner-Wadsworth-Emmons | [13C2]-labeled trienoate | 78% | soton.ac.uk |
| Oleyl aldehyde | Triethyl(1-13C)phosphonoacetate | Horner-Wadsworth-Emmons | α,β-unsaturated ester | Not specified | researchgate.net |
| Eicosenoyl aldehyde | Triethyl(2-13C)phosphonoacetate | Horner-Wadsworth-Emmons | Ethyl(2,3-13C2)erucate | Not specified | researchgate.net |
Analytical and Spectroscopic Investigations Utilizing Triethyl Phosphonoacetate 13c2
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for analyzing Triethyl phosphonoacetate-13C2 and the molecules synthesized from it. cymitquimica.comsoton.ac.uk The presence of ¹³C labels significantly enhances the utility of NMR in these investigations. soton.ac.uk
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in confirming the structure of this compound and its reaction products. In one study, the ¹H NMR spectroscopic data for synthesized this compound was consistent with reported values, verifying the successful synthesis of the compound. soton.ac.uk This technique is routinely used to determine the stereochemistry, such as the E/Z isomer ratio, of products derived from this labeled reagent. For instance, a Horner-Wadsworth-Emmons reaction using doubly ¹³C-labelled triethyl phosphonoacetate yielded a mixture of E/Z isomers of a trienoate, with the ratio determined by ¹H NMR to be approximately 9:1. soton.ac.uk
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for directly observing the incorporated ¹³C labels in this compound and its derivatives. soton.ac.uknih.gov This technique provides definitive information about the position and enrichment of the carbon-13 isotopes within a molecule. soton.ac.uk
The analysis of coupling constants between adjacent ¹³C-¹³C atoms and between ¹³C and attached protons (¹³C-¹H) in the NMR spectra of molecules synthesized using this compound provides detailed structural information. researchgate.net These coupling constants are invaluable for assigning specific signals in the spectrum to particular atoms within the molecule, confirming connectivity and stereochemistry. researchgate.net In detailed NMR analyses of complex molecules like carotenoids, which can be synthesized using ¹³C-labeled building blocks derived from this compound, various 2D NMR techniques such as COSY and TOCSY are employed to fully assign all proton and carbon signals and their coupling constants. researchgate.net
This compound is a key reagent in the synthesis of ¹³C-labeled biomolecules for solid-state NMR (ssNMR) studies. soton.ac.uk This is particularly significant in the study of membrane proteins, such as retinylidene proteins, where traditional solution NMR and X-ray crystallography methods are challenging. soton.ac.uk By strategically introducing ¹³C labels from this compound into molecules like retinal, researchers can use techniques like Magic Angle Spinning (MAS) NMR and Dynamic Nuclear Polarization (DNP) to enhance signal sensitivity and gain structural insights at an atomic level. soton.ac.ukresearchgate.net These studies help to understand the conformational changes of these proteins in their native membrane environment, which is crucial for understanding their biological function. soton.ac.uk For example, all-trans retinal isotopomers with multiple ¹³C labels, synthesized using this compound, are used to probe structural features of microbial retinylidene membrane proteins like proteorhodopsin and channelrhodopsin. soton.ac.uk
13C NMR Spectroscopy for Isotopic Enrichment and Positional Information
Mass Spectrometry (MS)
Mass spectrometry is another critical analytical technique that leverages the isotopic labels of this compound. The mass difference introduced by the ¹³C atoms allows for clear differentiation and quantification of labeled molecules from their unlabeled counterparts. researchgate.net
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for determining the absolute concentration of a substance in a sample. researchgate.net this compound is used to synthesize ¹³C-labeled internal standards for these analyses. researchgate.netresearchgate.net For example, it has been a key starting material in the synthesis of ¹³C-labeled β-carotene and zeaxanthin. researchgate.netresearchgate.netresearchgate.net These labeled compounds are then used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to study the bioavailability, bioconversion, and bioefficacy of dietary carotenoids and vitamin A status in humans. researchgate.net The use of stable isotope-labeled tracers allows for precise tracking and quantification in complex biological matrices like human plasma. researchgate.net
Biochemical and Biomedical Research Applications of 13c2 Labeled Analogues
Metabolic Pathway Elucidation and Flux Analysis
Stable isotope labeling is a fundamental technique for mapping metabolic networks and quantifying the rate of metabolite flow, a field known as metabolic flux analysis (MFA). nih.govosti.gov By introducing a substrate labeled with ¹³C, such as one derived from Triethyl phosphonoacetate-¹³C₂, researchers can track the ¹³C atoms as they are incorporated into various downstream metabolites. This provides a dynamic and detailed picture of metabolic activity. metwarebio.com
¹³C-labeled compounds are critical for tracing the flow of carbon through the primary metabolic engine of the cell, known as central carbon metabolism. metwarebio.comrsc.org This network includes the interconnected pathways of glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. rsc.org When a ¹³C-labeled nutrient like glucose is supplied to cells, the labeled carbons are incorporated into the array of intermediate molecules within these pathways. metwarebio.comresearchgate.net Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to detect these labeled intermediates. metwarebio.comnih.gov The specific pattern of ¹³C enrichment in these molecules allows researchers to confirm known metabolic routes, identify previously unknown or alternative pathways, and understand how different pathways are utilized under various conditions. metwarebio.comnih.gov For example, using [1,2-¹³C₂]glucose is a known method specifically for analyzing the pentose phosphate pathway.
Metabolic flux analysis (MFA) moves beyond simple pathway mapping to provide quantitative measurements of the reaction rates within a metabolic network. osti.govresearchgate.net In ¹³C-MFA, a ¹³C-labeled substrate is introduced into a biological system, and after a period of metabolism, the distribution of ¹³C isotopes across numerous intracellular metabolites is measured. nih.govd-nb.info This detailed isotopic labeling data is then fed into computational models of cellular metabolism. These models use the labeling patterns to calculate the flux, or rate, of reactions throughout the network. researchgate.net This powerful approach provides deep insights into the regulation of metabolic networks and their response to disease states or genetic changes. osti.govd-nb.info It has been widely applied to understand the metabolic reprogramming that is a hallmark of cancer and to guide metabolic engineering efforts in biotechnology. nih.govd-nb.info
Table 1: Applications of ¹³C-Metabolic Flux Analysis
| Application Area | Description | Key Insights Gained |
|---|---|---|
| Cancer Research | Investigating the altered metabolic pathways that fuel the growth and proliferation of cancer cells. d-nb.info | Identification of metabolic dependencies and vulnerabilities in tumors that can be targeted with new therapies. nih.gov |
| Biotechnology | Optimizing microbial metabolism for the enhanced production of biofuels, pharmaceuticals, and other chemicals. nih.gov | Revealing metabolic bottlenecks and inefficiencies, allowing for targeted genetic engineering to improve yields. researchgate.net |
| Disease Pathogenesis | Studying the metabolic dysregulation associated with conditions like diabetes and neurodegenerative diseases. au.dk | Understanding how metabolic changes contribute to disease progression and identifying potential new biomarkers for diagnosis. nih.gov |
Protein Dynamics and Molecular Interactions
Isotope labeling with ¹³C is an indispensable tool in structural biology, enabling detailed investigations into the structure, dynamics, and interactions of proteins at the atomic level.
Protein phosphorylation is a ubiquitous post-translational modification that acts as a molecular switch to control a vast range of cellular processes. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful quantitative proteomics technique used to study these dynamics. sigmaaldrich.comrug.nl In a typical SILAC experiment, cells are grown in media containing either normal "light" amino acids (e.g., with ¹²C) or "heavy" amino acids labeled with ¹³C and/or ¹⁵N. sigmaaldrich.com When comparing a stimulated versus an unstimulated state, the relative abundance of phosphorylated peptides can be precisely quantified by mass spectrometry. researchgate.net This allows researchers to track changes in phosphorylation across thousands of sites simultaneously, providing a global view of cellular signaling responses. sigmaaldrich.comresearchgate.net
The interaction between proteins and light-absorbing molecules called chromophores is essential for biological processes like vision and photosynthesis. Isotope labeling provides a way to probe these interactions with exceptional detail. By synthesizing a chromophore, such as the retinal in the visual protein rhodopsin, with ¹³C labels at specific positions, scientists can use solid-state NMR spectroscopy to study the chromophore while it is bound within the protein. nih.govpnas.org The ¹³C chemical shifts are highly sensitive to the local environment, revealing information about protein-induced structural changes in the chromophore and the nature of the binding pocket. universiteitleiden.nlnih.govacs.org This approach has been instrumental in deciphering the molecular mechanisms underlying vision. nih.gov
Table 2: Techniques for Protein Studies Using ¹³C Labeling
| Technique | Information Obtained | Example Application |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides atomic-resolution data on protein structure, dynamics, and ligand interactions. | Determining the structural changes in a light-sensitive protein's chromophore upon activation. nih.govpnas.org |
| Mass Spectrometry (MS) | Enables protein identification, quantification, and the analysis of post-translational modifications. rug.nl | Quantifying changes in protein phosphorylation across the entire proteome in response to a drug treatment. researchgate.net |
| Vibrational Spectroscopy (IR, Raman) | Gives information about the vibrational modes of chemical bonds, which are sensitive to molecular structure and environment. | Probing the electronic structure and interactions within the active site of a metalloenzyme. |
Development of Isotope-Labeled Probes for Biological Systems
The unique, non-radioactive nature of stable isotopes like ¹³C makes them perfect for creating molecular probes to investigate biological systems with minimal perturbation. researchgate.net Reagents like Triethyl phosphonoacetate-¹³C₂ can act as a starting point for the chemical synthesis of more complex ¹³C-labeled molecules. rsc.orgresearchgate.net These molecules are designed as probes to target specific enzymes, receptors, or metabolic pathways. researchgate.netresearchgate.net Once introduced into a biological system, these probes can be tracked using non-invasive imaging techniques like hyperpolarized MRI or analyzed in detail by NMR and mass spectrometry. researchgate.netbohrium.com For instance, a ¹³C-labeled version of a drug can be synthesized to trace its absorption, distribution, metabolism, and excretion (ADME) profile within an organism, providing critical data for pharmaceutical development. openmedscience.com Similarly, ¹³C-labeled metabolic substrates like pyruvate (B1213749) have been developed as probes to non-invasively image metabolic activity in tumors, offering a potential way to diagnose cancer and monitor treatment response in real time. nih.govresearchgate.net
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| Triethyl phosphonoacetate-¹³C₂ |
| Glucose |
| Arginine |
| Lysine |
| Rhodopsin |
| Retinal |
Enhanced Sensitivity in Spectroscopic Techniques
The incorporation of stable isotopes, such as Carbon-13 (¹³C), into molecules like Triethyl phosphonoacetate provides a powerful tool for enhancing the sensitivity of various spectroscopic techniques. The natural abundance of ¹³C is only about 1.1%, meaning that the vast majority of carbon atoms in a typical sample are the ¹²C isotope. bibliotekanauki.pl By synthetically enriching a molecule with ¹³C at specific positions, as in Triethyl phosphonoacetate-¹³C₂, the signals corresponding to these carbon atoms are significantly amplified in spectroscopic measurements. frontiersin.org
In Nuclear Magnetic Resonance (NMR) spectroscopy, the low natural abundance and lower gyromagnetic ratio of ¹³C result in an inherently low sensitivity compared to proton (¹H) NMR. ucsf.edunih.gov Isotopic labeling directly counteracts this by increasing the concentration of the detectable ¹³C nuclei. frontiersin.org This signal enhancement allows for more advanced and detailed NMR experiments. For instance, techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) and Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE) become more feasible and provide richer structural information, including direct carbon-carbon correlations. frontiersin.orgnih.gov Furthermore, the development of dynamic nuclear polarization (DNP) can hyperpolarize ¹³C-labeled substrates, boosting signal intensity by several orders of magnitude and enabling real-time in vivo metabolic imaging, a feat not possible with non-labeled compounds. ucsf.edubohrium.com Triethyl phosphonoacetate-¹³C₂ serves as a crucial building block in this context, used to synthesize more complex ¹³C₂-labeled probes for these highly sensitive NMR studies. sci-hub.sesoton.ac.uk
The benefits of isotopic labeling extend to vibrational spectroscopy as well. In Infrared (IR) and Raman spectroscopy, the substitution of a ¹²C atom with a heavier ¹³C atom induces a discernible shift in the vibrational frequencies of the molecule's bonds. uni-konstanz.deleibniz-ipht.de This isotopic shift allows researchers to isolate and assign specific vibrational modes within a complex spectrum, providing enhanced sensitivity to the local chemical environment and dynamics of the labeled site. uni-konstanz.de
Table 1: Research Findings on Enhanced Spectroscopic Sensitivity with ¹³C Labeling
| Spectroscopic Technique | Enhancement Method | Research Finding | Citation |
|---|---|---|---|
| ¹³C Magnetic Resonance Spectroscopy (MRS) | Isotopic Labeling & Polarization Transfer | Enabled the separate determination of ¹³C label incorporation into 13 different metabolites from a very small volume in the mouse brain. | nih.gov |
| ¹³C NMR | Isotopic Labeling & INADEQUATE | Allowed for the collection of a complex NMR spectrum from the endometabolome of C. elegans, revealing extensive information about the carbon framework of compounds in the mixture. | frontiersin.org |
| Infrared (IR) Spectroscopy | Site-Specific ¹³C Isotope Labeling | Revealed an impressive enhancement of sensitivity to both local positions and the dynamic complexity of the molecular environment in a peptide structure. | uni-konstanz.de |
| Raman Spectroscopy | Isotopic Labeling | Allowed for the direct and simultaneous measurement of ¹³CO₂ and ¹²CO₂ as well as ¹⁸O₂ and ¹⁶O₂, demonstrating the discriminatory power of the technique for isotopologue analysis. | leibniz-ipht.de |
Differentiation of Labeled from Non-Labeled Substances
One of the most significant advantages of using ¹³C₂-labeled analogues in biochemical and biomedical research is the ability to clearly distinguish the labeled molecule from its unlabeled, or endogenous, counterparts. nih.gov This differentiation is most prominently achieved using mass spectrometry (MS). wikipedia.org
Mass spectrometry separates ions based on their mass-to-charge (m/z) ratio. nih.gov A molecule synthesized using Triethyl phosphonoacetate-¹³C₂ will incorporate two ¹³C atoms. Since a ¹³C atom has one more neutron than a ¹²C atom, the resulting labeled molecule will have a mass that is approximately 2 Daltons (Da) higher than the identical, unlabeled molecule. sci-hub.senih.gov This mass difference creates a distinct peak in the mass spectrum, allowing for unambiguous detection and quantification of the labeled substance, even in complex biological matrices where the unlabeled form may be abundant. nih.govacs.org
This principle is fundamental to the isotope dilution mass spectrometry method, where a known quantity of a heavy-isotope labeled compound (like one made from Triethyl phosphonoacetate-¹³C₂) is added to a sample as an internal standard. Because the labeled standard is chemically identical to the unlabeled analyte, it behaves the same way during sample preparation and analysis, but it is detected as a separate peak in the mass spectrometer. nih.govscbt.com This allows for highly accurate quantification of the analyte by measuring the ratio of the labeled to unlabeled peak intensities.
A specific application demonstrating this principle involved the synthesis of a stable isotope-labeled drug, LCQ908. sci-hub.se In this study, researchers used [¹³C₂]triethyl phosphonoacetate to couple with a molecular intermediate. The explicit goal of incorporating the two ¹³C atoms was to eliminate the presence of undesired M+0 signals (signals from unlabeled molecules) in the final mass spectrum analysis. sci-hub.se This ensured that any detected signal could be confidently attributed to the administered and metabolized drug, not the endogenous background. This clear differentiation is essential for accurately tracing metabolic pathways, determining metabolite structures, and performing quantitative proteomics. frontiersin.orgnih.gov
Table 2: Mass Differentiation of Unlabeled vs. ¹³C₂-Labeled Compounds
| Feature | Unlabeled Compound (e.g., Analyte) | ¹³C₂-Labeled Analogue (e.g., Standard) | Significance | Citation |
|---|---|---|---|---|
| Isotopic Composition | Natural abundance (≈98.9% ¹²C, 1.1% ¹³C) | Enriched with two ¹³C atoms at specific positions | The source of the mass difference. | bibliotekanauki.pl |
| Mass Difference | M (Monoisotopic Mass) | M + 2.0067 Da | Creates a distinct, resolvable signal in a mass spectrometer. | nih.gov |
| Mass Spectrometry Signal | Peak at m/z corresponding to M | Peak at m/z corresponding to M+2 | Allows for clear differentiation and independent quantification. | sci-hub.senih.govacs.org |
| Application | Endogenous substance to be measured | Internal standard for quantification; tracer for metabolic studies | Enables accurate quantification and eliminates ambiguity from background signals. | sci-hub.senih.govresearchgate.net |
Q & A
Q. What are the common synthetic routes for preparing Triethyl Phosphonoacetate-13C2, and how can reaction conditions be optimized to ensure high isotopic purity?
this compound is typically synthesized via the Michaelis-Arbuzov reaction, where triethyl phosphite reacts with a halogenated precursor (e.g., ethyl bromoacetate-13C2). Key optimization parameters include:
- Reaction time and temperature : Extended heating (e.g., 40–90°C for 24–48 hours) ensures complete conversion .
- Stoichiometry : Excess triethyl phosphite (≥2 equivalents) drives the reaction but complicates purification due to by-products like triethyl phosphate .
- Isotopic purity verification : Use 13C NMR to confirm labeling efficiency and GC-MS to detect isotopic impurities .
Q. Which spectroscopic techniques are most effective for characterizing this compound, particularly in confirming the position and incorporation of 13C labels?
- 13C NMR : Directly identifies the labeled carbons (e.g., δ ~45–50 ppm for the phosphonate-adjacent carbon) and distinguishes them from natural abundance signals .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight shifts (e.g., +2 Da for 13C2) and isotopic distribution patterns .
- IR spectroscopy : Validates functional groups (P=O at ~1250 cm⁻¹, ester C=O at ~1730 cm⁻¹) to ensure structural integrity .
Q. What are the recommended methods for purifying this compound, considering its physicochemical properties such as solubility and boiling point?
- Distillation : Use fractional distillation under reduced pressure (boiling point: 142–145°C at 9 mmHg) to isolate the product .
- Liquid-liquid extraction : Leverage its insolubility in water (solubility <1 mg/mL) by partitioning between ethyl acetate and brine .
- Chromatography : Silica gel column chromatography with hexane/ethyl acetate gradients removes unreacted triethyl phosphite and by-products .
Advanced Research Questions
Q. How does the presence of 13C isotopes in Triethyl Phosphonoacetate influence its reactivity in Horner-Wadsworth-Emmons (HWE) reactions compared to the non-labeled compound?
- Kinetic isotope effects (KIEs) : 13C labeling may slightly alter reaction rates due to increased bond strength (C-13C vs. C-12C), affecting transition states in deprotonation or elimination steps. Monitor via kinetic studies using 1H/13C NMR or isotopic dilution experiments .
- Mechanistic insights : Isotopic labeling can track carbon flow during HWE reactions, distinguishing between concerted and stepwise pathways .
Q. What experimental strategies can be employed to investigate the stability of this compound under various reaction conditions, such as acidic, basic, or high-temperature environments?
- Thermogravimetric analysis (TGA) : Assess thermal decomposition thresholds (e.g., stability up to 150°C) .
- Hydrolytic stability tests : Expose to aqueous HCl/NaOH and monitor degradation via 31P NMR (disappearance of δ ~20 ppm phosphonate signal) .
- Long-term storage studies : Store under nitrogen at 2–8°C to prevent hydrolysis or isotopic exchange, validated by periodic 13C NMR .
Q. In cases where synthesis of this compound yields unexpected by-products, how should researchers analyze and resolve these discrepancies?
- By-product identification : Use GC-MS or LC-MS to detect ethyl bromide (common by-product) or triethyl phosphate (from phosphite oxidation) .
- Reaction monitoring : In-situ FTIR or real-time NMR tracks intermediate formation (e.g., Arbuzov intermediates) to adjust conditions .
- Stoichiometric adjustments : Reduce excess triethyl phosphite or introduce scavengers (e.g., molecular sieves) to minimize side reactions .
Q. How can isotopic labeling with 13C in Triethyl Phosphonoacetate be utilized in metabolic or mechanistic studies to track carbon flow or reaction pathways?
- Metabolic tracing : Incubate with cell cultures and use 13C NMR or LC-MS to trace incorporation into downstream metabolites (e.g., acetyl-CoA derivatives) .
- Mechanistic studies : In HWE reactions, isotopically labeled substrates clarify whether carbon-carbon bond formation proceeds via a betaine intermediate or concerted mechanism .
- Environmental fate studies : Use 13C-labeled phosphonates to monitor degradation pathways in soil or water via isotope ratio mass spectrometry (IRMS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
